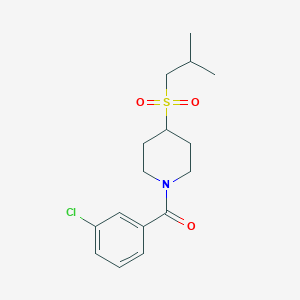

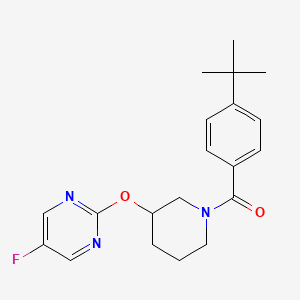

(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

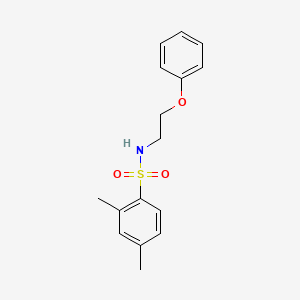

The molecular structure of piperidine derivatives has been studied extensively . For example, a methylpiperidine ring in a stable chair conformation has been observed in similar compounds . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available, piperidine derivatives have been known to exhibit a wide range of biological activities .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to sulfonamide drugs. Sulfonamides have a broad range of biological activities and are known for their antibiotic properties. The presence of the sulfonyl group in this compound suggests it could be explored for antibacterial and antiviral activities. For instance, related sulfonamide derivatives have shown efficacy against the tobacco mosaic virus .

Agricultural Bioengineering

In the context of agricultural bioengineering, derivatives of this compound could be synthesized to explore their herbicidal properties. The chlorophenyl group, in particular, might contribute to the development of green pesticides aimed at enhancing crop protection without harming the environment .

Chemical Synthesis

As a building block in chemical synthesis, this compound could be used to create a variety of sulfonamide derivatives. These derivatives could then be tested for a range of activities, including antifungal, anticonvulsant, and carbonic anhydrase inhibition, which is a therapeutic target for some diuretics and glaucoma medications .

Mecanismo De Acción

As an orexin receptor antagonist, Suvorexant likely works by blocking the action of orexin, a neurotransmitter that regulates arousal, wakefulness, and appetite.

Direcciones Futuras

The future directions for research on “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications, particularly as orexin receptor antagonists. Further studies could also focus on the synthesis and structural analysis of these compounds .

Propiedades

IUPAC Name |

(3-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGWCFZEMMTELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)

![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)